molecular formula C6H10O6 B1204177 2-Keto-3-deoxy-d-gluconic acid CAS No. 56742-44-0

2-Keto-3-deoxy-d-gluconic acid

Cat. No. B1204177
CAS RN: 56742-44-0
M. Wt: 178.14 g/mol
InChI Key: WPAMZTWLKIDIOP-NQXXGFSBSA-N
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Description

2-Keto-3-deoxy-d-gluconic acid, also known as KDG, is a metabolite in the pentose phosphate pathway, which generates NADPH and pentoses . It is an intermediate in the metabolism of glucose and gluconic acid in some pseudomonas strains, of uronic acids in E. coli, and also an important metabolite in the degradation of polygalacturonates in Erwinia chrysanthemi .


Synthesis Analysis

KDG can be synthesized from D-Gluconate using the Gluconate Dehydratase enzyme from Thermoproteus tenax . After 15–20 hr of incubation, more than 90% of the D-gluconate was converted to 2-keto-3-deoxy acid .


Molecular Structure Analysis

The empirical formula of KDG is C6H10O6 . Its molecular weight is 178.14 (free acid basis) .


Chemical Reactions Analysis

In the reaction, D-gluconate is completely converted to solely stereochemically pure KDG, taking benefits from the enol-keto-tautomerism of the primary reaction product .


Physical And Chemical Properties Analysis

KDG is a powder or crystal form substance . It has an optical activity of [α]/D -38±7°, c = 0.1 in H2O . It is stored at a temperature of −20°C .

Scientific Research Applications

  • Bacterial Metabolism : KDG is formed as a common intermediate in the bacterial metabolism of D-glucuronic acid and D-galacturonic acid, as described in studies involving Escherichia coli (Cynkin & Ashwell, 1960).

  • Biocatalytic Synthesis : A biocatalytic synthesis process for KDG has been developed, offering a resource-efficient one-step preparation from D-gluconate. This method is advantageous for producing stereochemically pure KDG without side-product formation and has a high yield, highlighting its significance in central metabolism and bacterial cell components (Matsubara et al., 2014).

  • Industrial Production : KDG is used in the manufacture of sodium erythorbate, a food antioxidant. Research has been conducted on the biosynthesis pathway, strain breeding for KDG production, fermentation conditions, and technology related to its fermentation production (Liu, 2008).

  • Enzymatic Studies : The enzymatic processes related to KDG have been explored in depth. These studies include the enzymatic dehydration of D-gluconate to KDG and the purification and properties of related enzymes (Kersters & De Ley, 1975).

  • High-Producing Strains : Certain strains, such as Arthrobacter globiformis, have been identified for their high KDG producing capacity, suitable for various production methods and as objects for metabolism research (Sun et al., 2018).

  • Enhanced Production Techniques : Techniques such as overexpression of specific genes have been used to enhance the production of KDG in microorganisms like Gluconobacter oxydans, indicating potential for more efficient industrial production processes (Li et al., 2016).

Future Directions

The simple one-step procedure for the production of KDG, which is suitable at least for the lab-scale/gram-scale, replaces lengthy multi-step reactions and is easily scalable . This approach also illustrates the great application potential of Archaea with their unusual metabolic pathways and enzymes for the synthesis of added value products .

properties

IUPAC Name

(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAMZTWLKIDIOP-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344318
Record name 2-Oxo-3-deoxygalactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-3-deoxy-D-gluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Keto-3-deoxy-d-gluconic acid

CAS RN

56742-44-0, 17510-99-5
Record name 2-Oxo-3-deoxygalactonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056742440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-3-deoxygalactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Keto-3-deoxy-D-gluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
K Matsubara, R Köhling, B Schönenberger… - Journal of …, 2014 - Elsevier
… A number of different chemical approaches have already been described for the synthesis eg of 2-keto-3-deoxy-d-gluconic acid (KDG). The chemical methods either start from …
Number of citations: 29 www.sciencedirect.com
R Ramage, AM MacLeod, GW Rose - Tetrahedron, 1991 - Elsevier
… Synthesis of 3-Deoxy-D-manno-2-octulosonic acid (KDD), 3-Deoxy-D-arabfno-2-heptulosonic acid (DAR) and 2-Keto-3-deoxy-D-gluconic acid (KDG) … arabino-2-heptulosonic acid (DAR …
Number of citations: 47 www.sciencedirect.com
J Preiss, G Ashwell - Journal of Biological Chemistry, 1962 - Elsevier
Alginase, partially purified from cell-free extracts of an Enzyme Purifiation adapted Pseudomonas, has been shown to metabolize alginic All operations were carried out in a cold room …
Number of citations: 98 www.sciencedirect.com
CM Grison, BL Renard, C Grison - Bioorganic Chemistry, 2014 - Elsevier
… However, a little known ulosonic acid, 2-keto-3-deoxy-D-erythro-hexonic acid (or 2-keto-3-deoxy-D-gluconic acid, KDG), is the key intermediate metabolite in the Entner Doudoroff (ED) …
Number of citations: 4 www.sciencedirect.com
F Moran, S Nasuno, MP Starr - Archives of Biochemistry and Biophysics, 1968 - Elsevier
… , the deoxyketuronic acid is converted to 2-keto-3-deoxy-d-gluconic acid, presumably with the intermediate … Both pathways yield 2-keto-3-deoxy-d-gluconic acid as a common product. …
Number of citations: 69 www.sciencedirect.com
S SMBSeee - researchgate.net
… Abstract: Asymmetric synthesis of 2-keto-3-deoxy-D-gluconic acid (KDG) was established … in the context of the asymmetric synthesis of 2-keto-3-deoxy-D-gluconic acid (KDG) (Scheme 1)…
Number of citations: 0 www.researchgate.net
M Shimizu, A Yoshida, K Mikami - Synlett, 1996 - thieme-connect.com
Thieme E-Journals - Synlett / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 8 www.thieme-connect.com
L Schäfer, C Meinert‐Berning, S Kobus… - The FEBS …, 2021 - Wiley Online Library
… later identified as 2-keto-3-deoxy-d-gluconic acid (see below). … :2-keto-3-deoxy-d-gluconic acid. Once the refinement of the 1.3 Å structure of the CxaP:2-keto-3-deoxy-d-gluconic acid …
Number of citations: 1 febs.onlinelibrary.wiley.com
S Höfmann, PA Dziwornu, T Klaus, T Knura… - Archaea: Methods and …, 2022 - Springer
Many research areas, eg, basic research but also applied fields of biotechnology, biomedicine, and diagnostics often suffer from the unavailability of metabolic compounds. This is …
Number of citations: 4 link.springer.com
G Ashwell - Methods in enzymology, 1962 - Elsevier
… At this point, the dual pathway converges by means of a dehydration reaction whereby 2-keto-3-deoxy-D-gluconic acid is formed. Tile latter compound is phosphorylated by ATP to yield …
Number of citations: 88 www.sciencedirect.com

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